(S)-Tetrahydrofuran-3-ol

Biocatalysis Enantioselective reduction Candida parapsilosis

(S)-Tetrahydrofuran-3-ol (CAS 86087-23-2, also known as (S)-(+)-3-Hydroxytetrahydrofuran) is a chiral five-membered heterocyclic secondary alcohol with the molecular formula C₄H₈O₂ and a molecular weight of 88.11. This compound exists as the (S)-enantiomer of tetrahydrofuran-3-ol, exhibiting a specific optical rotation of [α]ᴰ²⁰ +17.5° to +18.5° (c = 2-2.4, MeOH) and a density of 1.103 g/mL at 25°C.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 86087-23-2
Cat. No. B019299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tetrahydrofuran-3-ol
CAS86087-23-2
Synonyms3S-Hydroxytetrahydrofuran;  (S)-Tetrahydro-3-furanol;  (+)-3-Hydroxytetrahydrofuran; 
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESC1COCC1O
InChIInChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1
InChIKeyXDPCNPCKDGQBAN-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (S)-Tetrahydrofuran-3-ol (CAS 86087-23-2): Chiral Intermediate for HIV Protease Inhibitors and SGLT2 Inhibitors


(S)-Tetrahydrofuran-3-ol (CAS 86087-23-2, also known as (S)-(+)-3-Hydroxytetrahydrofuran) is a chiral five-membered heterocyclic secondary alcohol with the molecular formula C₄H₈O₂ and a molecular weight of 88.11 [1]. This compound exists as the (S)-enantiomer of tetrahydrofuran-3-ol, exhibiting a specific optical rotation of [α]ᴰ²⁰ +17.5° to +18.5° (c = 2-2.4, MeOH) and a density of 1.103 g/mL at 25°C [2]. It is a colorless to pale yellow liquid, soluble in water, and stable under standard storage conditions [2]. (S)-Tetrahydrofuran-3-ol serves as a critical chiral building block in the pharmaceutical industry, most notably as an essential precursor for the synthesis of HIV protease inhibitors (including amprenavir, fosamprenavir, atazanavir, and darunavir) and the SGLT2 inhibitor empagliflozin [3][4].

Why Generic (S)-Tetrahydrofuran-3-ol (CAS 86087-23-2) Substitution Fails: Chiral Purity as a Non-Negotiable Specification


Substituting (S)-Tetrahydrofuran-3-ol (CAS 86087-23-2) with its racemic mixture (CAS 453-20-3) or the (R)-enantiomer (CAS 86087-24-3) is not functionally equivalent and will lead to distinct and potentially adverse outcomes in both synthetic and biological contexts . The tetrahydrofuran-3-ol scaffold contains a single stereocenter at the C3 position, and the spatial orientation of the hydroxyl group directly dictates how the molecule interacts with chiral environments, including enzyme active sites and biological receptors [1]. The (S)-enantiomer is specifically required as the building block for approved pharmaceuticals including HIV protease inhibitors (amprenavir, fosamprenavir, darunavir), the SGLT2 inhibitor empagliflozin, and the EGFR/HER2 inhibitor afatinib, where the incorrect enantiomer would result in a diastereomeric drug substance with compromised or entirely absent therapeutic efficacy [2][3]. Procurement of the incorrect stereoisomer introduces costly downstream purification requirements or, in regulated pharmaceutical manufacturing, represents a critical quality deviation requiring batch rejection . The evidence detailed in Section 3 quantifies the specific performance advantages of the (S)-enantiomer across key selection dimensions.

(S)-Tetrahydrofuran-3-ol (CAS 86087-23-2): Head-to-Head Quantitative Evidence vs. Racemate and (R)-Enantiomer


Biocatalytic Enantioselectivity: (S)-Tetrahydrofuran-3-ol Achieves 96.4% ee in CpRCR-Mediated Reduction

In a direct head-to-head enzymatic reduction study, dihydrofuran-3(2H)-one (DHF) was reduced by Candida parapsilosis carbonyl reductase (CpRCR) to yield (S)-tetrahydrofuran-3-ol with an enantiomeric excess of 96.4% ee, demonstrating exclusive S-configuration selectivity [1]. Molecular dynamics simulations revealed that this high enantioselectivity stems from preferential pro-S conformer binding within the enzyme's small cavity (near residues L119, F285, and W286), while the (R)-enantiomer formation is sterically disfavored [1].

Biocatalysis Enantioselective reduction Candida parapsilosis

Specific Optical Rotation: (S)-Enantiomer (+18.5°) vs. (R)-Enantiomer (-18.5°) as Quantitative Identity Verification

The (S)-enantiomer of tetrahydrofuran-3-ol exhibits a specific optical rotation of [α]ᴰ²⁰ +18.5° (c = 2, MeOH), while the (R)-enantiomer (CAS 86087-24-3) displays the equal and opposite value of [α]ᴰ²⁰ -18.5° (c = 2, MeOH) [1][2]. The racemic mixture (CAS 453-20-3) shows an optical rotation of 0° [3]. This quantitative difference provides an unambiguous, non-destructive analytical method for identity confirmation and enantiomeric purity verification.

Chiral analysis Quality control Stereochemical identity

Commercial Purity Specifications: (S)-Tetrahydrofuran-3-ol Available at >98.0% GC and ≥98.0% ee

Major suppliers offer (S)-Tetrahydrofuran-3-ol with analytically verified purity specifications of >98.0% by GC and enantiomeric purity of ≥98.0% ee . In contrast, the racemic mixture is typically offered only as a technical-grade solvent or low-purity intermediate without stereochemical specifications . This difference in commercial quality standards reflects the distinct application requirements for chiral versus achiral procurement.

Analytical chemistry Pharmaceutical intermediates QC specifications

Patent-Validated Pharmaceutical Utility: (S)-Tetrahydrofuran-3-ol as Essential Intermediate in Approved Drug Syntheses

Patent literature explicitly identifies (S)-Tetrahydrofuran-3-ol (specifically the (3S)-configuration) as the required chiral building block for the synthesis of clinically approved therapeutics [1]. In US Patent 7,019,012 (Boehringer Ingelheim), the (3S)-enantiomer is employed as intermediate (VIII) in the synthesis of aminoquinazoline EGFR inhibitors [1]. Commercial documentation confirms its role in the manufacturing routes for HIV protease inhibitors (amprenavir, fosamprenavir, darunavir, atazanavir) and the SGLT2 inhibitor empagliflozin [2].

Medicinal chemistry Pharmaceutical manufacturing Antiviral agents

Physical Property Comparison: (S)-Tetrahydrofuran-3-ol vs. (R)-Tetrahydrofuran-3-ol

The (S)-enantiomer (CAS 86087-23-2) and (R)-enantiomer (CAS 86087-24-3) exhibit distinct physical property profiles that enable analytical differentiation. The (S)-enantiomer has a boiling point of 80°C at 15 mmHg, density of 1.103 g/mL at 25°C, and refractive index of 1.45 [1]. The (R)-enantiomer shows a boiling point of 181°C at atmospheric pressure, density of 1.097 g/mL at 25°C, and comparable but distinguishable properties [2]. These differences, while modest, support chromatographic method development for enantiomeric purity determination.

Physical chemistry Analytical method development Chromatography

Solubility and Stability Profile: (S)-Tetrahydrofuran-3-ol Supports Broad Formulation and Storage Flexibility

(S)-Tetrahydrofuran-3-ol is water-soluble, soluble in chloroform and methanol, and demonstrates stability under recommended storage conditions (room temperature, sealed in dry, dark place) . Its vapor pressure is 47 Pa at 25°C, and it remains stable for weeks during routine shipping and customs processing [1]. While the (R)-enantiomer exhibits comparable solubility and stability characteristics, the (S)-enantiomer's well-documented stability profile reduces procurement risk for organizations with extended supply chains .

Formulation science Stability studies Storage conditions

(S)-Tetrahydrofuran-3-ol (CAS 86087-23-2): Validated Application Scenarios for Procurement Decision-Making


HIV Protease Inhibitor Synthesis (Amprenavir, Fosamprenavir, Darunavir, Atazanavir)

(S)-Tetrahydrofuran-3-ol serves as a critical chiral intermediate in the synthesis of multiple FDA-approved HIV protease inhibitors, including amprenavir, fosamprenavir, darunavir, and atazanavir [1]. The (S)-stereochemistry at the C3 hydroxyl position is essential for the correct three-dimensional configuration of the final drug substance's tetrahydrofuran moiety, which directly interacts with the HIV protease active site . Procurement of the (S)-enantiomer with verified enantiomeric purity (≥98.0% ee) is mandatory for pharmaceutical manufacturing processes requiring regulatory compliance and batch-to-batch consistency .

SGLT2 Inhibitor Manufacturing (Empagliflozin)

(S)-Tetrahydrofuran-3-ol is a documented intermediate in the commercial production of empagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus [1]. The compound is utilized in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) related to empagliflozin [1]. Reference standards of (S)-Tetrahydrofuran-3-ol with traceability to USP or EP pharmacopeial standards are available for regulated analytical workflows [1].

EGFR/HER2 Tyrosine Kinase Inhibitor Synthesis (Afatinib)

The (S)-enantiomer of tetrahydrofuran-3-ol is employed as an intermediate in the synthesis of afatinib, an irreversible EGFR and HER2 tyrosine kinase inhibitor indicated for first-line treatment of advanced non-small cell lung cancer (NSCLC) and HER2-positive advanced breast cancer [1]. Patent literature (US 7,019,012) specifically describes the use of (3S)-tetrahydrofuran-3-ol as intermediate (VIII) in the preparation of aminoquinazoline EGFR inhibitors . The stereochemical integrity of the (S)-enantiomer is critical for maintaining the correct molecular geometry required for target binding .

Chiral Building Block for Asymmetric Synthesis and Ligand Design

Due to its well-defined stereochemistry and reactive hydroxyl functionality, (S)-Tetrahydrofuran-3-ol serves as a versatile chiral pool starting material for the synthesis of complex heterocycles, chiral ligands, and asymmetric catalysts [1]. Its cyclic ether framework combined with a stereogenic secondary alcohol center enables the construction of optically active molecules for medicinal chemistry and chemical biology research [1]. The compound's water solubility and stability under standard laboratory conditions facilitate its use in diverse synthetic transformations without specialized handling requirements .

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